

Ulonivirine (MK-8507): A Technical Overview of Cellular Metabolism and Transport

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Compound of Interest

Compound Name: Ulonivirine

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Abstract

Ulonivirine (MK-8507) is an investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) being developed for the once-weekly treatment of HIV-1 infection. Its long half-life and potent antiviral activity make it a promising candidate for long-acting oral antiretroviral therapy. This technical guide provides a comprehensive overview of the current understanding of **Ulonivirine**'s cellular metabolism and transport, based on publicly available preclinical and clinical data. The document summarizes key pharmacokinetic parameters, details the experimental protocol for a pivotal drug-drug interaction study, and visualizes the established mechanism of action and experimental workflows. While clinical data has provided insights into its pharmacokinetic profile, detailed in vitro metabolism and transporter studies are not yet widely published. This guide aims to consolidate the existing knowledge to support further research and development.

Introduction

Ulonivirine is a novel, potent, and selective allosteric inhibitor of the HIV-1 reverse transcriptase enzyme. It binds to a hydrophobic pocket in the p66 subunit of the reverse transcriptase, distant from the active site, inducing a conformational change that inhibits the enzyme's function and blocks viral replication. Clinical trials have been initiated to evaluate its safety, tolerability, and efficacy as a long-acting oral agent for the treatment of HIV-1. A key aspect of its development is the characterization of its absorption, distribution, metabolism, and

excretion (ADME) properties, which are critical for determining its dosing regimen and potential for drug-drug interactions.

Cellular Metabolism

The metabolic profile of **Ulonivirine** is not yet fully characterized in the public domain. However, initial in vitro assessments and subsequent clinical studies have provided some insights into its metabolic pathway, particularly concerning the cytochrome P450 (CYP) system.

Cytochrome P450 Interactions

Initial in vitro studies suggested that **Ulonivirine** has the potential to induce the expression of cytochrome P450 3A4 (CYP3A4), a key enzyme involved in the metabolism of a wide range of drugs. However, a clinical drug-drug interaction study was conducted to evaluate this potential in vivo.

The study investigated the effect of multiple doses of **Ulonivirine** on the pharmacokinetics of midazolam, a sensitive CYP3A4 substrate. The results showed that **Ulonivirine** did not have a clinically meaningful effect on the pharmacokinetics of midazolam. This suggests that while there might be some in vitro signal for CYP3A4 induction, it does not translate into a significant clinical interaction.

Detailed information regarding other CYP isoenzymes or non-CYP-mediated metabolic pathways for **Ulonivirine** is not currently available in published literature.

Cellular Transport

The mechanisms by which **Ulonivirine** enters and exits cells are crucial for its intracellular concentration at the site of action and its overall disposition. However, specific studies identifying the transporters involved in the influx and efflux of **Ulonivirine** have not been publicly disclosed.

Given its development as an oral agent, it is likely that **Ulonivirine** is a substrate for one or more uptake and efflux transporters in the gastrointestinal tract, which would influence its oral bioavailability. Common transporters involved in the absorption and disposition of antiretroviral drugs include P-glycoprotein (P-gp, MDR1) and Breast Cancer Resistance Protein (BCRP).

Further in vitro studies using cell lines overexpressing these transporters would be necessary to elucidate their specific roles in **Ulonivirine**'s transport.

Pharmacokinetic Properties

Phase 1 clinical trials in healthy adults have provided key pharmacokinetic data for **Ulonivirine**.

Table 1: Summary of **Ulonivirine** Pharmacokinetic Parameters in Healthy Adults

| Parameter | Value | Reference |
|--|---|-----------|
| Time to Maximum Concentration (Tmax) | 2 - 7 hours | |
| Terminal Half-life (t _{1/2}) | Approximately 58 - 84 hours | |
| Dose Proportionality | Approximately dose-proportional from 2 mg to 1200 mg | |
| Food Effect | No clinically meaningful effect of a high-fat meal on pharmacokinetics | |
| Efficacious Concentration | Doses of ≥100 mg achieved plasma concentrations associated with antiviral efficacy for 7 days | |

Experimental Protocols

Clinical Drug-Drug Interaction Study with Midazolam

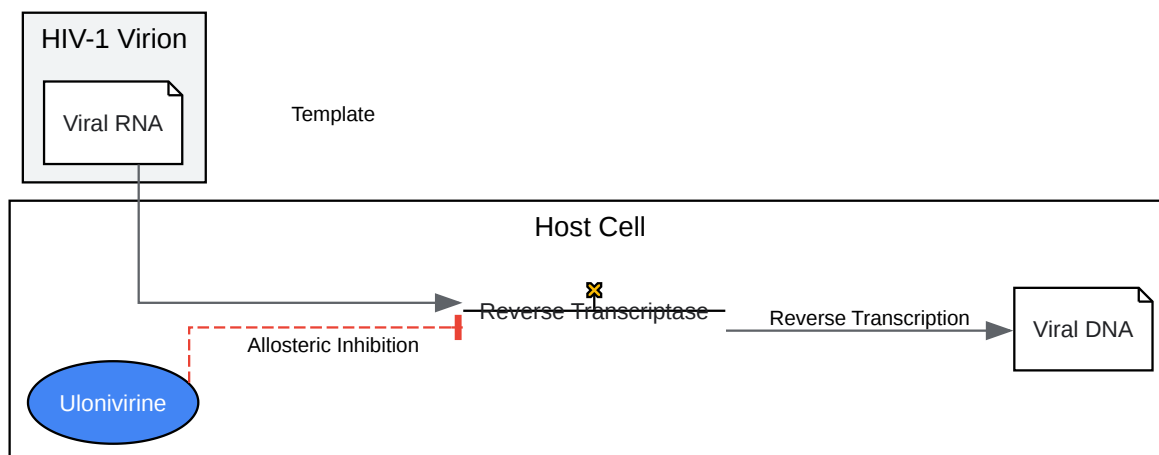
Objective: To assess the effect of multiple doses of **Ulonivirine** on the pharmacokinetics of the sensitive CYP3A4 substrate, midazolam, in healthy adults.

Methodology:

- Study Design: This was a randomized, double-blind, placebo-controlled study.

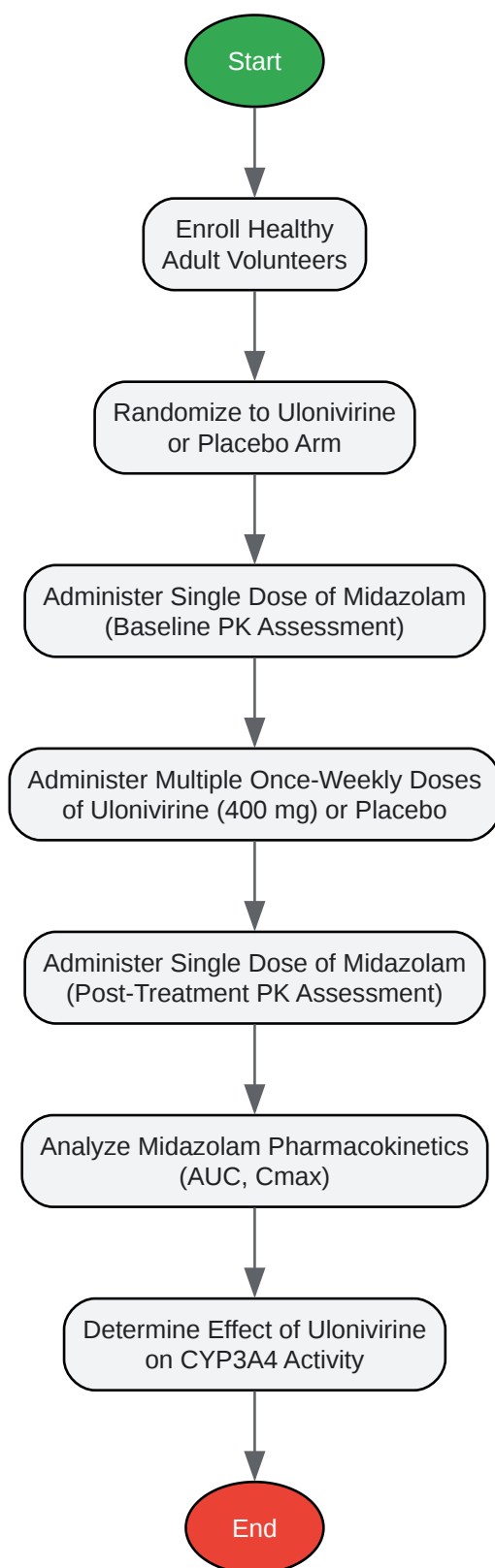
- Participants: Healthy adult volunteers were enrolled.
- Treatment Arms:
 - One group received multiple once-weekly oral doses of 400 mg **Ulonivirine**.
 - A control group received a placebo.
- Probe Substrate Administration: A single oral dose of midazolam was administered to participants before the first dose of **Ulonivirine**/placebo and again after multiple doses of **Ulonivirine**/placebo.
- Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points after each midazolam administration to determine the plasma concentration-time profiles of midazolam and its major metabolite, 1'-hydroxymidazolam.
- Bioanalysis: Plasma concentrations of midazolam and 1'-hydroxymidazolam were quantified using a validated bioanalytical method (e.g., LC-MS/MS).
- Data Analysis: Pharmacokinetic parameters for midazolam (e.g., AUC, C_{max}) were calculated for each study period (before and after **Ulonivirine**/placebo administration). The geometric mean ratios (GMRs) and 90% confidence intervals for these parameters were determined to assess the magnitude of any potential drug interaction.

Visualizations



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Caption: Mechanism of action of **Ulonivirine** as a non-nucleoside reverse transcriptase inhibitor.



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Caption: Workflow of the clinical drug-drug interaction study between **Ulonivirine** and midazolam.

Conclusion and Future Directions

Ulonivirine (MK-8507) is a promising once-weekly oral NNRTI for the treatment of HIV-1 infection. Pharmacokinetic data from early-phase clinical trials have demonstrated a profile supportive of its intended dosing regimen. While in vitro data suggested a potential for CYP3A4 induction, a clinical drug-drug interaction study did not show a clinically significant effect.

Significant gaps remain in the public understanding of **Ulonivirine**'s cellular metabolism and transport. Future research should focus on:

- **Metabolite Identification:** Characterization of the major and minor metabolites of **Ulonivirine** in vitro and in vivo.
- **Reaction Phenotyping:** Identification of the specific enzymes responsible for **Ulonivirine**'s metabolism.
- **Transporter Studies:** Elucidation of the role of influx and efflux transporters in the absorption, distribution, and elimination of **Ulonivirine**.

A more complete understanding of these fundamental ADME properties will be essential for the continued safe and effective development of **Ulonivirine** as a novel antiretroviral agent.

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